molecular formula C20H37N3O13 B7979737 Hygromycin B

Hygromycin B

Cat. No.: B7979737
M. Wt: 527.5 g/mol
InChI Key: GRRNUXAQVGOGFE-HUCHGKBZSA-N
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Description

Hygrovetine , is an aminoglycosidic antibiotic derived from the bacterium Streptomyces hygroscopicus. It exhibits inhibitory effects on bacteria, fungi, and mammalian cells. The compound interferes with protein translation by inducing misreading of mRNA templates during ribosomal synthesis, ultimately leading to cell death .

Scientific Research Applications

Hygromycin B finds applications in various fields:

    Cell Culture Selection: It is commonly used for selecting bacterial (e.g., E. coli) and eukaryotic microorganisms (such as yeast) as well as animal and plant cells.

    Gene Expression Studies: Researchers employ this compound-resistant genes to study gene expression and regulation.

    Antibiotic Resistance Marker: this compound serves as a valuable marker in molecular biology experiments.

Preparation Methods

Hygromycin B can be synthesized through various routes, and its industrial production methods involve fermentation processes. Here are the key steps:

    Fermentation: Streptomyces hygroscopicus is cultured, and the compound is produced during fermentation.

    Isolation and Purification: this compound is extracted from the fermentation broth and purified.

Chemical Reactions Analysis

Hygromycin B undergoes several reactions, including:

    Phosphorylation: The this compound resistance gene (hyg or hph) in Escherichia coli encodes this compound phosphotransferase, which phosphorylates this compound, rendering it inactive and detoxifying the compound.

    Dual Selection: Due to its distinct mode of action, this compound can be used alongside other antibiotics (e.g., G418, Puromycin, Zeocin) for dual-positive selection of bacterial and eukaryotic cells.

Common reagents include this compound itself, while the major products formed depend on the specific application.

Mechanism of Action

Hygromycin B interferes with ribosomal translocation, disrupting both 70S and 80S ribosomes. This leads to erroneous translation of mRNA, inhibiting normal protein synthesis and ultimately causing cell death.

Comparison with Similar Compounds

While hygromycin B shares similarities with other aminoglycosides, its unique mechanism of action sets it apart. Similar compounds include gentamicin, kanamycin, and neomycin.

Properties

IUPAC Name

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRNUXAQVGOGFE-HUCHGKBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name HYGROMYCIN B
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID7041045
Record name Hygromycin B
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Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Amorphous solid or tan powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HYGROMYCIN B
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Solubility

Freely soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

31282-04-9
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Melting Point

320 to 356 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HYGROMYCIN B
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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